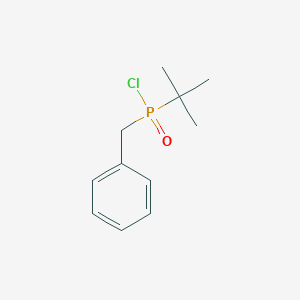
Tert-butyl-benzyl-phosphinyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl-benzyl-phosphinyl chloride is a useful research compound. Its molecular formula is C11H16ClOP and its molecular weight is 230.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
TBPC serves as an important reagent in organic synthesis, particularly in the formation of phosphine oxides and phosphonates. Its utility arises from its ability to introduce phosphinyl groups into organic molecules, which can significantly alter their chemical properties and reactivity.
- Phosphinylation Reactions : TBPC is often utilized in the phosphinylation of various substrates, leading to the formation of valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of phosphinyl groups can enhance biological activity and selectivity in drug design.
- Synthesis of Phosphine Oxides : TBPC can be converted into phosphine oxides through oxidation reactions. These compounds are essential in catalysis and as ligands in coordination chemistry.
Pharmaceutical Applications
In the pharmaceutical industry, TBPC is explored for its potential in synthesizing novel drug candidates. Its role as a phosphinylating agent allows for the modification of existing pharmaceuticals to improve efficacy and reduce side effects.
- Drug Development : Researchers have utilized TBPC to create phosphine-containing derivatives of known drugs, enhancing their pharmacological profiles. For instance, modifications using TBPC can lead to increased potency or altered metabolic pathways, providing new avenues for therapeutic intervention.
- Antiviral Agents : Studies have indicated that phosphinyl derivatives exhibit antiviral properties. TBPC's ability to facilitate the synthesis of such compounds positions it as a valuable tool in developing antiviral medications.
Materials Science
TBPC is also significant in materials science, particularly in the development of advanced polymers and composites.
- Polymer Chemistry : In polymerization processes, TBPC can be employed to control molecular weight and prevent microgel formation. This application is crucial for producing high-performance polymers with tailored properties for specific applications.
- Additives in Coatings : The incorporation of TBPC into coatings can enhance their durability and resistance to environmental factors. Its phosphorous content contributes to flame retardancy and thermal stability, making it suitable for use in protective coatings.
Case Studies and Research Findings
A review of recent literature highlights several case studies showcasing the applications of TBPC:
- Case Study 1 : A study published in Organic Letters demonstrated the successful use of TBPC in synthesizing a series of phosphine oxide derivatives that exhibited significant antitumor activity against various cancer cell lines .
- Case Study 2 : Research featured in Journal of Medicinal Chemistry reported on the modification of antiviral compounds using TBPC, resulting in derivatives with enhanced efficacy against viral infections .
- Case Study 3 : A paper from Polymer Chemistry outlined how TBPC was used as an additive in polymer formulations to improve mechanical properties and thermal stability, demonstrating its versatility beyond traditional applications .
Propriétés
Formule moléculaire |
C11H16ClOP |
|---|---|
Poids moléculaire |
230.67 g/mol |
Nom IUPAC |
[tert-butyl(chloro)phosphoryl]methylbenzene |
InChI |
InChI=1S/C11H16ClOP/c1-11(2,3)14(12,13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clé InChI |
HWDTUNRYPBWJOO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)P(=O)(CC1=CC=CC=C1)Cl |
SMILES canonique |
CC(C)(C)P(=O)(CC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















